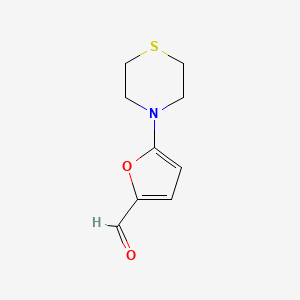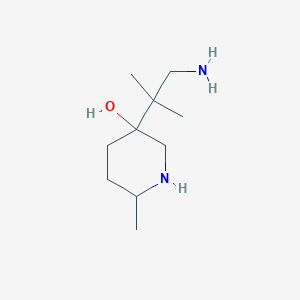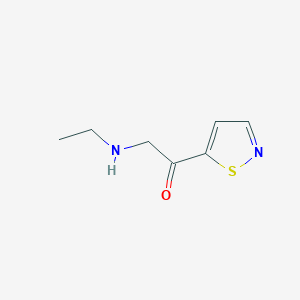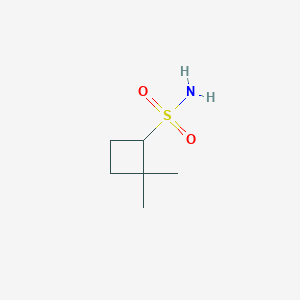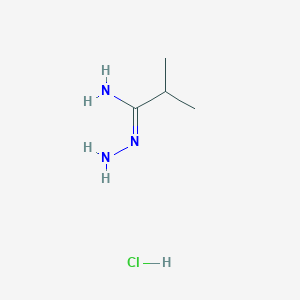
N'-amino-2-methylpropanimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-amino-2-methylpropanimidamide hydrochloride typically involves the reaction of 2-methylpropanimidamide with hydrazine in the presence of hydrochloric acid . The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of N’-amino-2-methylpropanimidamide hydrochloride may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and efficiency. The process may also include purification steps such as crystallization or distillation to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N’-amino-2-methylpropanimidamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of N’-amino-2-methylpropanimidamide hydrochloride include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from the reactions of N’-amino-2-methylpropanimidamide hydrochloride depend on the specific reaction conditions and reagents used. For example, oxidation may yield different imidamide derivatives, while reduction can produce various amine compounds .
Aplicaciones Científicas De Investigación
N’-amino-2-methylpropanimidamide hydrochloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of N’-amino-2-methylpropanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N’-amino-2-methylpropanimidamide hydrochloride include:
- 2-methylpropanimidamide
- Hydrazine derivatives
- Other imidamide compounds
Uniqueness
N’-amino-2-methylpropanimidamide hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a variety of applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C4H12ClN3 |
|---|---|
Peso molecular |
137.61 g/mol |
Nombre IUPAC |
N'-amino-2-methylpropanimidamide;hydrochloride |
InChI |
InChI=1S/C4H11N3.ClH/c1-3(2)4(5)7-6;/h3H,6H2,1-2H3,(H2,5,7);1H |
Clave InChI |
DZHMJBYNZJZJMY-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)/C(=N/N)/N.Cl |
SMILES canónico |
CC(C)C(=NN)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(2S)-3-methyl-1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13160382.png)
![2,2-Dimethyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13160399.png)
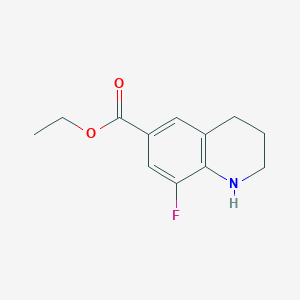

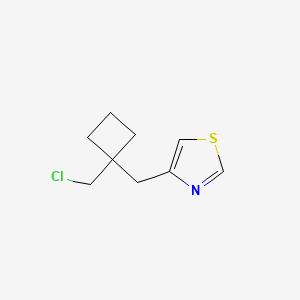
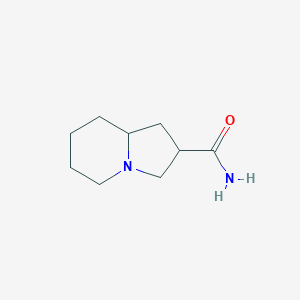
![2-[2-(2,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13160437.png)

